molecular formula C17H17N7 B610108 Pik-III

Pik-III

カタログ番号: B610108
分子量: 319.4 g/mol
InChIキー: XXSDLQLNIVFIJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PIK-IIIは、VPS34-IN2としても知られており、空胞タンパク質選別34(VPS34)酵素の強力で選択的な阻害剤です。この化合物は、細胞成分の分解とリサイクルに関与する細胞プロセスであるオートファジーを阻害する能力により、注目を集めています。 This compoundは、特にがん生物学や細胞恒常性の分野において、科学研究で有望視されています .

準備方法

合成経路と反応条件

PIK-IIIの合成は、重要な中間体の調製から始まる複数のステップを含みます。 このプロセスは通常、シクロプロピル基とアミノピリミジン部分の形成を含み、これらの部分はVPS34に対する化合物の結合親和性にとって重要です . 反応条件は、多くの場合、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、目的の生成物の純度と収量を確保するために、正確な温度制御が必要です .

工業生産方法

This compoundの具体的な工業生産方法は、広く文書化されていませんが、大規模な化合物の合成は、ラボでの合成と同様のステップを含み、スケーラビリティとコスト効率を向上させるための最適化が行われる可能性があります。 これには、自動合成装置の使用や、高純度レベルを実現するための高度な精製技術が含まれる場合があります .

化学反応の分析

反応の種類

PIK-IIIは、その官能基のために、主に置換反応を起こします。 オートファジープロセスにおける重要なステップである、微小管結合タンパク質1A/1Bライトチェーン3(LC3)の脂質化を阻害することが知られています .

一般的な試薬と条件

This compoundを含む反応に使用される一般的な試薬には、DMSOなどの有機溶媒と、シクロプロピル基とアミノピリミジン基の形成を促進する試薬が含まれます。 反応は通常、化合物の安定性を確保するために、制御された温度とpH条件下で行われます .

主な生成物

This compoundを含む反応から生成される主な生成物は、通常、化合物のコア構造を保持し、特定の官能基が修飾された中間体です。 これらの中間体は、多くの場合、化合物の生物活性と潜在的な治療用途を探索するためのさらなる研究に使用されます .

科学研究における用途

This compoundは、科学研究において幅広い用途があります。

科学的研究の応用

Cancer Research

Role in Hepatocellular Carcinoma (HCC)
PIK-III has been shown to inhibit cancer stem cell expansion in hepatocellular carcinoma. A study demonstrated that upregulation of this compound in HCC tissues facilitated liver cancer stem cell expansion. Inhibition of this compound resulted in decreased expression of stemness genes and reduced tumor growth in vivo, suggesting its potential as a therapeutic target for HCC treatment .

Table 1: Effects of this compound on Liver Cancer Stem Cells

Study Findings Mechanism
Inhibition of liver CSC expansionDual inhibition of PIK3C3 and PI3K reduces SGK3 activity
Stabilization of autophagy substratesAccumulation of NCOA4 and ferritin heavy chain-1

Neurodegenerative Diseases

This compound's inhibition of autophagy has implications for neurodegenerative diseases where protein aggregation is a hallmark. By blocking autophagy, this compound can stabilize misfolded proteins, potentially providing insights into therapeutic strategies for conditions such as Alzheimer's disease. The selective inhibition of VPS34 by this compound allows researchers to investigate the role of autophagy in neuronal health and disease progression .

Fibrosis Research

Recent studies have highlighted the anti-fibrotic properties of this compound. It has been shown to exert potent anti-fibrotic effects in activated fibroblasts, which are key players in tissue fibrosis. In experimental models, this compound treatment led to reduced fibrosis in both dermal and lung tissues by regulating pathways involved in fibroblast activation .

Table 2: Impact of this compound on Fibrosis

Study Model Outcome
Skin fibrosis modelReduction in fibroblast activation
Lung fibrosis modelDecreased collagen deposition

Mechanistic Insights

This compound functions through various mechanisms that impact cellular processes:

  • Autophagy Regulation : By inhibiting VPS34, this compound disrupts the autophagic flux, leading to the accumulation of specific substrates like NCOA4.
  • Iron Homeostasis : In animal studies, this compound treatment resulted in iron accumulation within macrophages, indicating its role in iron metabolism through selective autophagy mechanisms .

Case Study 1: Inhibition of Liver Cancer Stem Cells

A combination therapy using this compound and PI3K inhibitors demonstrated enhanced suppression of liver cancer stem cells compared to single-agent treatments. This dual approach effectively reduced tumor growth and stemness markers in preclinical models, showcasing the potential for combination therapies targeting multiple pathways .

Case Study 2: Anti-Fibrotic Effects

In a controlled study involving lung fibrosis models, this compound was administered to evaluate its impact on fibroblast activity. Results indicated a significant reduction in fibrotic markers and improved lung function metrics, establishing its therapeutic potential for fibrotic diseases .

類似化合物との比較

生物活性

PIK-III is a selective inhibitor of the class III phosphoinositide 3-kinase (VPS34), which plays a crucial role in autophagy and cellular lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the context of diseases associated with dysregulated autophagy, such as cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and potential clinical implications.

This compound selectively binds to VPS34, inhibiting its kinase activity. VPS34 is essential for the formation of autophagosomes and the degradation of cellular components through autophagy. By inhibiting VPS34, this compound disrupts autophagic flux, leading to the accumulation of autophagy substrates within cells.

Key Findings:

  • Inhibition of Autophagy : this compound has been shown to inhibit the lipidation of LC3, a marker for autophagosome formation, thereby stabilizing autophagy substrates such as NCOA4 .
  • Impact on Iron Homeostasis : In vivo studies indicated that this compound treatment in Ncoa4 knockout mice resulted in significant iron accumulation in splenic macrophages, highlighting its role in iron reutilization during starvation conditions .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various cell lines. Notably, it was found to acutely inhibit autophagy-related processes:

StudyCell LineKey Results
HeLa CellsThis compound treatment led to increased levels of ubiquitinated proteins, indicating impaired autophagic degradation.
Mouse Embryonic FibroblastsDemonstrated significant inhibition of LC3 lipidation and accumulation of autophagic substrates.

In Vivo Studies

Animal models have provided insights into the systemic effects of this compound:

  • Iron Metabolism : In Ncoa4 knockout mice treated with this compound, there was a marked increase in iron levels within macrophages, suggesting a critical role for NCOA4 in mediating iron homeostasis through selective autophagy .
  • Metabolic Regulation : Liver-specific inhibition of VPS34 using this compound resulted in metabolic dysregulation, including impaired glucose homeostasis and altered mitochondrial function .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Cancer Research : A study demonstrated that inhibiting VPS34 with this compound could enhance the efficacy of chemotherapeutic agents by preventing cancer cell survival mechanisms linked to autophagy .
  • Neurodegeneration : Research indicated that this compound might have protective effects against neurodegenerative diseases by modulating autophagic processes that clear misfolded proteins .

Clinical Implications

Currently, this compound is still in preclinical development stages; however, its ability to modulate autophagy presents potential therapeutic avenues for various conditions:

  • Cancer Therapy : By inhibiting autophagy, this compound could sensitize tumors to chemotherapy.
  • Neurodegenerative Disorders : Its role in enhancing protein clearance mechanisms may offer new strategies for treating diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying PIK-III's mechanism of action in cancer biology?

this compound’s role in VPS34-dependency and endosomal maturation pathways has been investigated using genome-wide CRISPR screening in RKO cancer cells. This approach identifies suppressor genes (e.g., RAB7A) linked to endolysosomal transport and sphingolipid metabolism . For preliminary studies, prioritize in vitro models with robust lysosomal activity and validated CRISPR libraries to ensure reproducibility. Include controls targeting known VPS34 interactors to isolate this compound-specific effects .

Q. How can researchers formulate a focused hypothesis for evaluating this compound's therapeutic potential?

Use the PICOT framework to structure the research question:

  • Population : Cancer cell lines with dysregulated autophagy (e.g., RKO, HeLa).
  • Intervention : this compound treatment at IC50 concentrations.
  • Comparison : Vehicle control or VPS34 inhibitors with distinct mechanisms.
  • Outcome : Quantify lysosomal dysfunction via LysoTracker staining or LC3-II accumulation.
  • Time : 24–72 hours post-treatment .

Q. What are the critical parameters for validating this compound's target engagement in cellular assays?

  • Measure iron-dependent metabolic changes (e.g., via ferritin levels or ROS assays), as this compound’s efficacy is linked to iron availability .
  • Validate hits from CRISPR screens (e.g., RAB7A) using siRNA knockdown or rescue experiments.
  • Include orthogonal methods like immunoblotting for VPS34 downstream effectors (e.g., UVRAG, ATG14) .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in sphingolipid metabolism be resolved?

Discrepancies may arise from cell-type-specific variations in endosomal maturation. To address this:

  • Perform multi-omics integration : Combine lipidomics (sphingolipid profiling) with transcriptomics to identify compensatory pathways.
  • Use gene-set enrichment analysis (GSEA) to contextualize CRISPR screen hits (e.g., GO terms for endolysosomal transport) .
  • Apply Bayesian statistical models to quantify uncertainty in pathway activation across replicates .

Q. What methodological strategies mitigate biases in high-throughput screens for this compound sensitivity genes?

  • Normalize screen data using Q3 fold-change thresholds to filter false positives (e.g., significance cutoffs at -4 and -7 log values) .
  • Validate candidate genes (e.g., RAB7A) in isogenic cell lines with CRISPR-Cas9 knockouts.
  • Apply Benjamini-Hochberg correction to adjust for multiple testing in genome-wide analyses .

Q. How should researchers design studies to assess this compound’s off-target effects in vivo?

  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with lysosomal biomarkers in animal models.
  • Employ spatial transcriptomics to map this compound’s activity in heterogeneous tumor microenvironments.
  • Reference FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

Q. Methodological Resources

  • CRISPR Screen Design : See workflow schematics and gene ontology enrichment protocols in PLOS ONE (Fig 2) .
  • Statistical Analysis : Guidelines for linear mixed-effects models and false discovery rate adjustments in clinical research .
  • Data Reprodubility : Follow NIH guidelines for documenting experimental conditions, including iron concentration and cell passage numbers .

特性

IUPAC Name

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDLQLNIVFIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3Z)-1-cyclopropyl-4-(dimethylamino)-3-[2-(pyridin-4-ylamino)pyrimidin-4-yl]but-3-en-2-one (9) (80 mg, 0.247 mmol) in DMF (2061 μl), Guanidine HCl (35.3 mg, 0.371 mmol) and potassium carbonate (103 mg, 0.742 mmol) were added and the reaction was heated at 60° C. for 4 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product as a white solid (24.72 mg, 31.3% yield). 1H NMR (400 MHz, MeOD) δ ppm 0.01-0.14 (m, 2 H) 0.39 (q, J=6.06 Hz, 2 H) 0.94-1.10 (m, 1 H) 2.87 (d, J=7.07 Hz, 2 H) 7.10 (d, J=5.05 Hz, 1 H) 7.83 (d, J=6.57 Hz, 2 H) 8.30 (d, J=6.57 Hz, 2 H) 8.41 (s, 1 H) 8.57 (d, J=5.05 Hz, 1 H). HRMS (ES+) for C17 H17N7.H+ [MH+]: calcd, 320.1624. found, 320.1636. UV-LC: 100% UV purity at 254/214 nm; tR=4.67 minute over 7.75 minutes.
Quantity
35.3 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
2061 μL
Type
solvent
Reaction Step One
Yield
31.3%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。